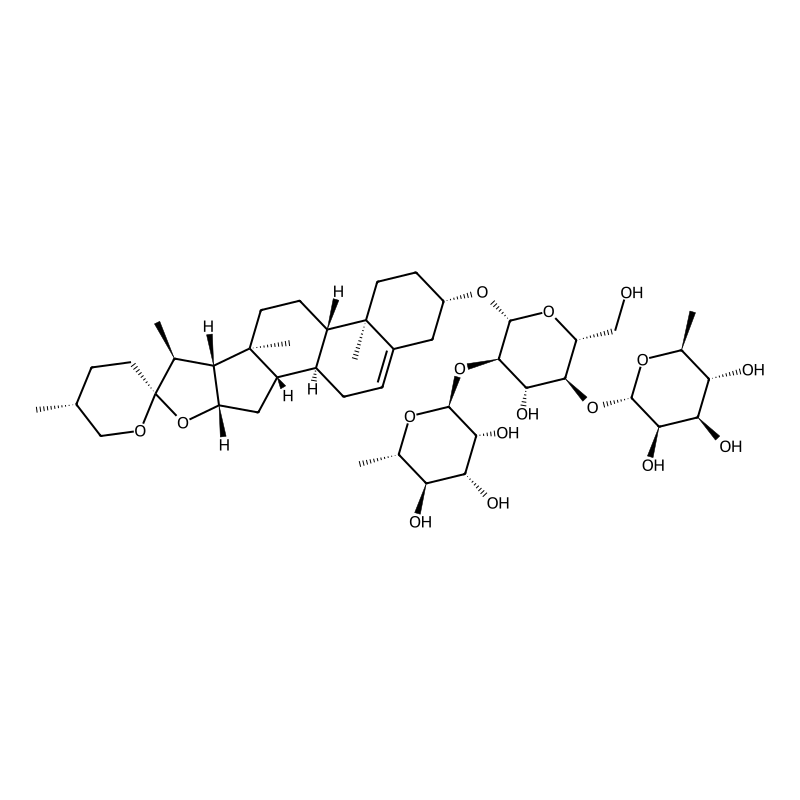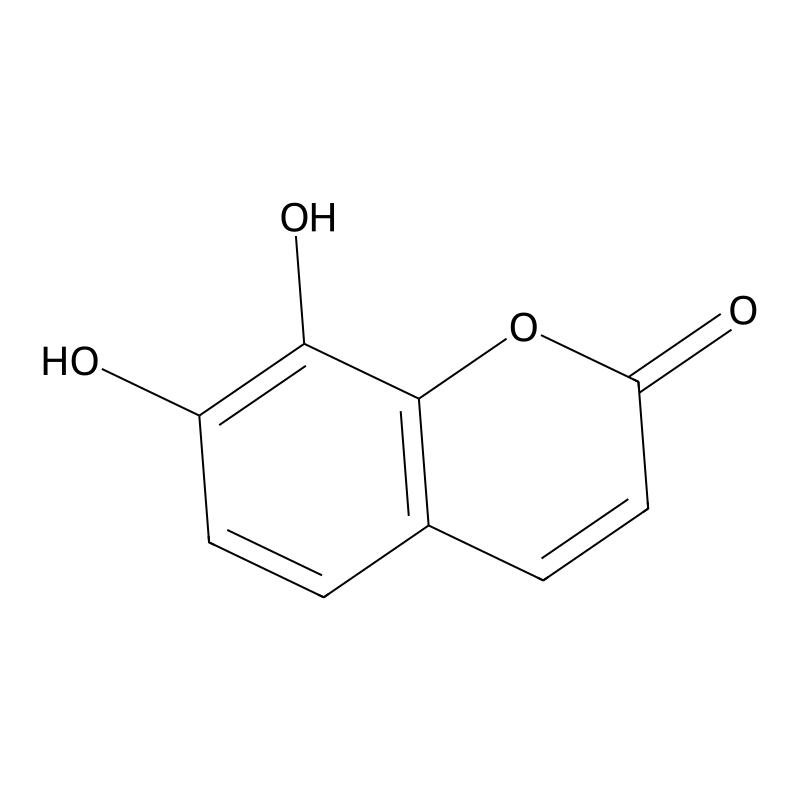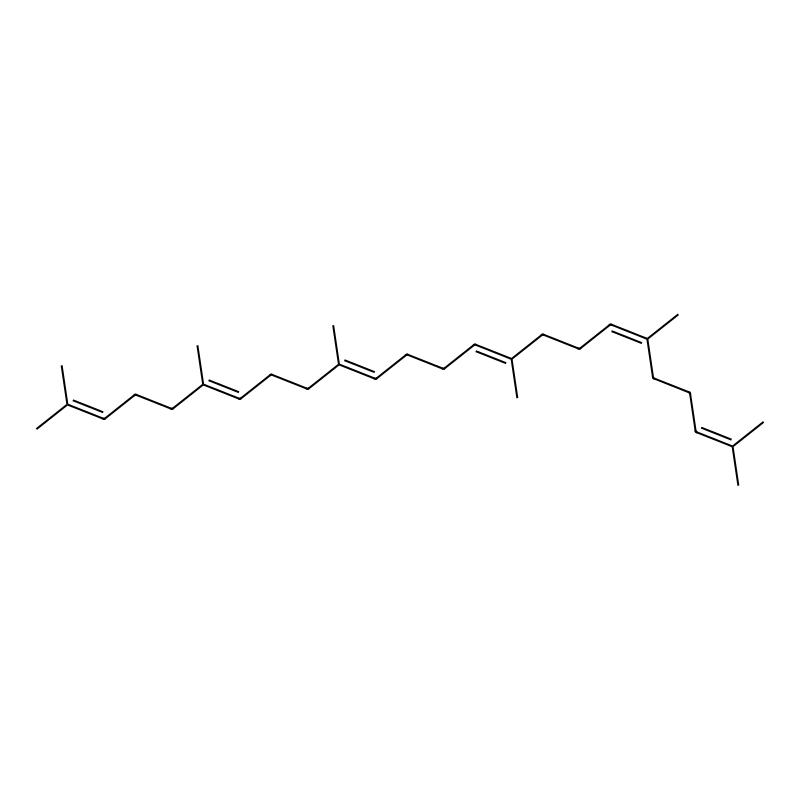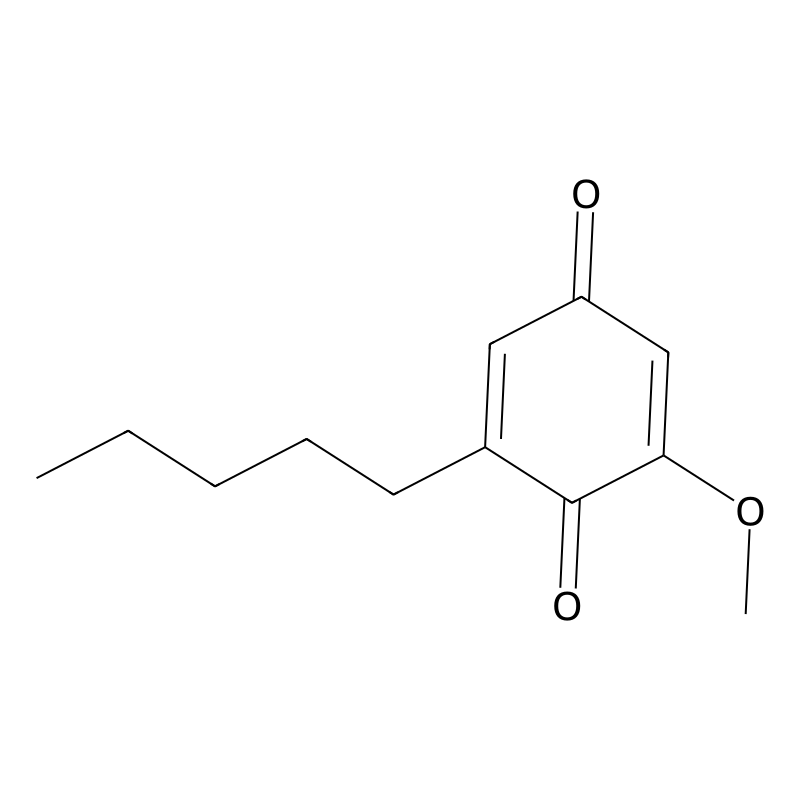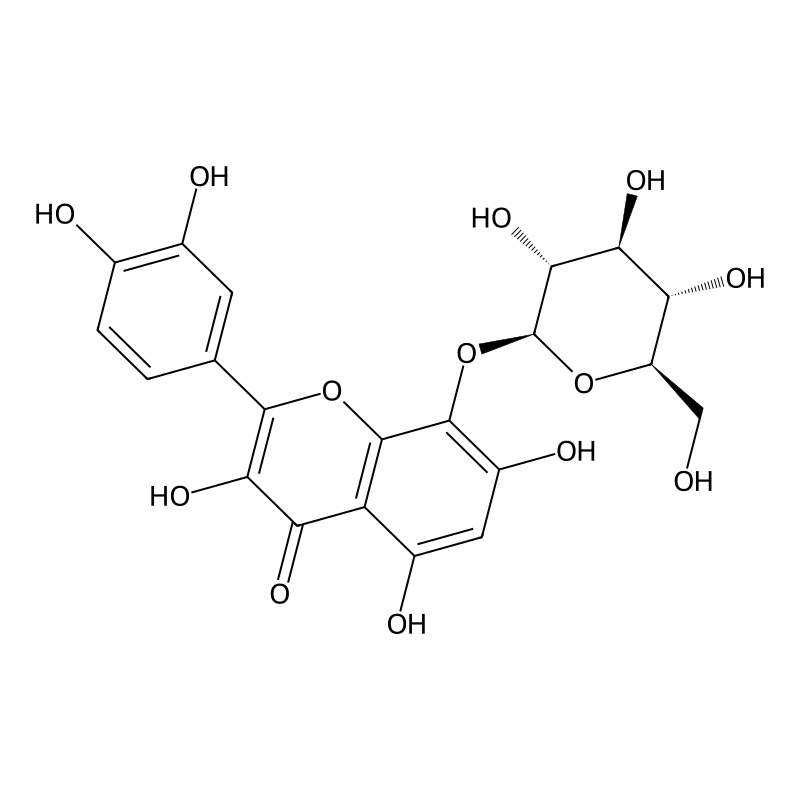Phytochemical Standards
CAS No.:19057-60-4
Molecular Formula:C45H72O16
Molecular Weight:869.0 g/mol
Availability:
In Stock
CAS No.:486-35-1
Molecular Formula:C9H6O4
Molecular Weight:178.14 g/mol
Availability:
In Stock
CAS No.:111-02-4
Molecular Formula:C30H50
Molecular Weight:410.7 g/mol
Availability:
In Stock
CAS No.:15121-94-5
Molecular Formula:C12H16O3
Molecular Weight:208.25 g/mol
Availability:
In Stock
CAS No.:127-51-5
Molecular Formula:C14H22O
Molecular Weight:206.32 g/mol
Availability:
In Stock
CAS No.:652-78-8
Molecular Formula:C21H20O13
Molecular Weight:480.4 g/mol
Availability:
In Stock
